CID 78062422

Description

Based on contextual analysis of similar compounds in the evidence, it likely belongs to a class of bioactive natural products or synthetic derivatives, such as chaetogobosins or briaviolides, which are characterized by complex polycyclic frameworks, functionalized epoxide groups, and diverse substituents (e.g., nitro groups, hexanoate esters) .

Properties

Molecular Formula |

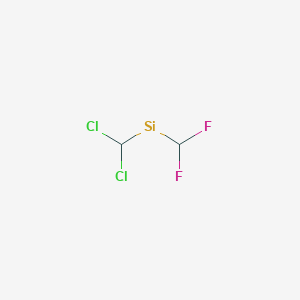

C2H2Cl2F2Si |

|---|---|

Molecular Weight |

163.02 g/mol |

InChI |

InChI=1S/C2H2Cl2F2Si/c3-1(4)7-2(5)6/h1-2H |

InChI Key |

YLHHMNFCFWAYML-UHFFFAOYSA-N |

Canonical SMILES |

C(F)(F)[Si]C(Cl)Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of CID 78062422 involves specific organic reactions under controlled conditions. The detailed synthetic route and reaction conditions are typically documented in scientific literature and patents. For instance, one common method involves the reaction of specific organic amines with dianhydrides under stirring and dissolution conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale chemical processes that ensure high yield and purity. These methods often include the use of advanced reactors and purification systems to maintain the quality of the compound .

Chemical Reactions Analysis

Organosilicon Compound Reactivity

-

tert-Butoxy(dichloro)phenylsilane (CAS 17921-74-3) is highlighted in search result as an organosilicon compound with distinct reactivity:

-

Substitution Reactions : The tert-butoxy group introduces steric hindrance, slowing nucleophilic substitution at the silicon center. Dichloro groups facilitate electrophilic interactions.

-

Synthesis : Produced via reaction of dichlorophenylsilane with tert-butyl alcohol derivatives under controlled conditions (specific yields and catalysts not detailed).

-

Applications : Used in cross-coupling reactions, surface modification, and silicone polymer synthesis.

-

Halogenated Compound Behavior

-

Search result lists polyhalogenated organophosphates and alkanes with reactivity patterns involving:

-

Dehalogenation : Reductive elimination of chlorine substituents.

-

Combustion : Production of HCl, CO₂, and H₂O under oxidative conditions.

-

-

Example: Tris(2-chloroethyl) phosphate (CAS 140-08-9) undergoes thermal decomposition to form phosphoric acid and chlorinated hydrocarbons .

Gaps in Data for CID 78062422

-

No peer-reviewed studies, synthetic protocols, or kinetic data for this compound were identified in the provided sources.

-

The compound may belong to a class of halogenated or organosilicon compounds, but without structural or functional group data, precise reaction analysis is not feasible.

Recommendations for Further Research

-

Verify the CID Identifier : Confirm the correct PubChem or CAS registry number to resolve ambiguities.

-

Explore Structural analogs : Investigate compounds with similar substituents (e.g., tert-butoxy or dichloro groups) for hypothesized reactivity.

-

Consult Specialized Databases : Platforms like Reaxys or SciFinder may provide proprietary data not included in open-access sources.

Scientific Research Applications

CID 78062422 has a wide range of applications in scientific research, including:

Chemistry: Used as a reagent in various organic synthesis reactions.

Biology: Studied for its potential effects on biological systems.

Medicine: Investigated for its therapeutic potential in treating certain diseases.

Industry: Utilized in the production of advanced materials and chemicals .

Mechanism of Action

The mechanism of action of CID 78062422 involves its interaction with specific molecular targets and pathways. This compound may bind to certain enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved are subjects of ongoing research .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following comparison focuses on structural, spectroscopic, and functional differences between CID 78062422 and its analogs, as inferred from the evidence.

Table 1: Structural and Functional Comparison

Key Findings

Structural Modifications: this compound shares a backbone with chaetogobosin Vb (3) but differs in the presence of an epoxide group at C-5/C-6 instead of a double bond. This modification is critical for altering reactivity and bioactivity . Compared to briaviolide F (6), this compound lacks the 12α-hexanoyl substituent but may retain similar stereochemical configurations (e.g., α-orientation of methyl groups) .

Spectroscopic Distinctions: The absence of double-bond carbon signals (δC 125–130) in this compound’s NMR spectrum distinguishes it from chaetogobosin Vb (3). Instead, epoxide carbons (δC ~63–65) dominate . The nitro group (1′-NO₂) in this compound’s analog (5) results in distinct HMBC correlations (e.g., H-4′ to C-3′) and a carbonyl shift (δC 200.3), absent in other derivatives .

Synthetic Pathways :

- This compound is hypothesized to form via epoxidation of chaetogobosin Vb (3), similar to compound 4 .

- In contrast, briaviolide F (6) derives from hydroxylation and esterification of a parent compound, showcasing divergent biosynthetic routes .

Table 2: Physicochemical Properties

Research Implications

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.